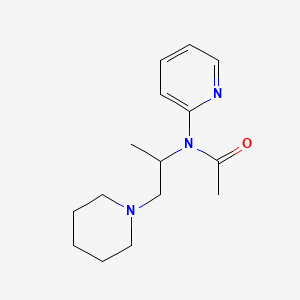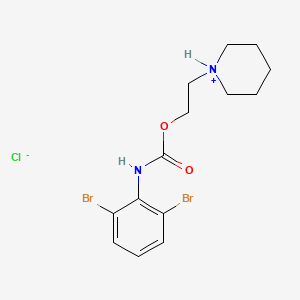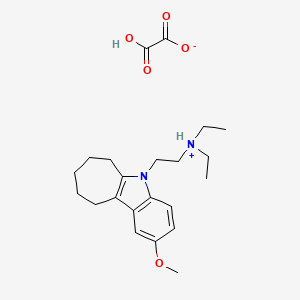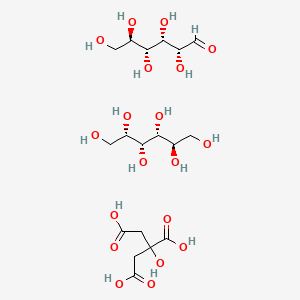
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid is a complex carbohydrate polymerThis compound is known for its non-digestible properties and is widely used in various industries, including food, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid typically involves the polymerization of D-glucose with glucitol and citric acid. The process begins with the preparation of D-glucose and glucitol, followed by their polymerization in the presence of citric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization reactors where D-glucose, glucitol, and citric acid are mixed in precise ratios. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Major Products Formed: The major products formed from these reactions include modified polymers with enhanced properties, such as increased solubility, improved thermal stability, and enhanced biocompatibility.
Scientific Research Applications
D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various functional materials. In biology, it serves as a substrate for studying enzyme activities and metabolic pathways. In medicine, it is explored for its potential as a drug delivery system and as a component in biodegradable medical devices. In the food industry, it is used as a dietary fiber and a low-calorie sweetener.
Mechanism of Action
The mechanism of action of D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid involves its interaction with biological molecules and cellular pathways. The polymer’s structure allows it to bind to specific receptors and enzymes, modulating their activities. This interaction can influence various physiological processes, such as glucose metabolism and immune responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other carbohydrate polymers like polydextrose and inulin. These compounds share some structural similarities with D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid but differ in their specific monomer units and polymerization methods.
Uniqueness: What sets D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid apart is its unique combination of D-glucose, glucitol, and citric acid, which imparts distinct physicochemical properties. This combination allows for greater versatility in applications, particularly in the food and pharmaceutical industries.
Properties
CAS No. |
135429-21-9 |
|---|---|
Molecular Formula |
C18H34O19 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H14O6.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;1,3-6,8-12H,2H2/t;3-,4+,5-,6-;3-,4+,5+,6+/m.10/s1 |
InChI Key |
CMCSBODSLUCSCP-QSWWSNBCSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
135429-21-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



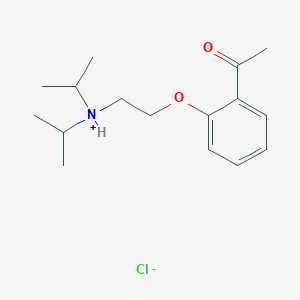
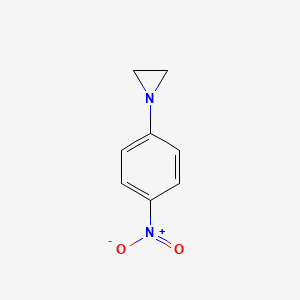
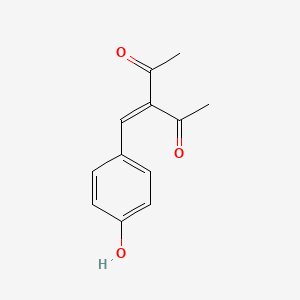

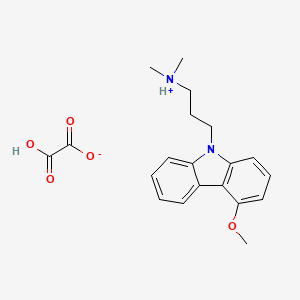
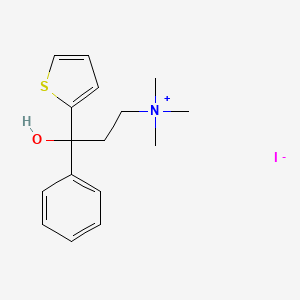
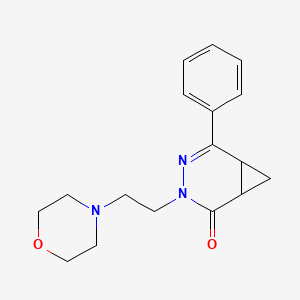
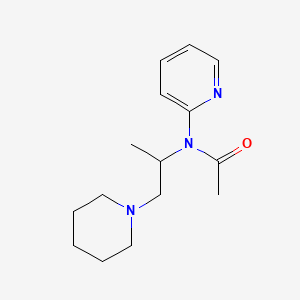

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
